molecular formula C12H18ClN B12501946 1-(5,6,7,8-Tetrahydronaphthalen-1-YL)ethan-1-amine hcl

1-(5,6,7,8-Tetrahydronaphthalen-1-YL)ethan-1-amine hcl

Cat. No.: B12501946
M. Wt: 211.73 g/mol
InChI Key: WUZVCPMICBZLTQ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h4,6,8-9H,2-3,5,7,13H2,1H3;1H

InChI Key

WUZVCPMICBZLTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1CCCC2)N.Cl

Origin of Product

United States

Preparation Methods

Alkylation of Amines

Alkylation represents a foundational approach for synthesizing 1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride. This method typically involves reacting a primary or secondary amine with a halogenated tetrahydronaphthalene derivative. For example, 1-chloro-5,6,7,8-tetrahydronaphthalene may undergo nucleophilic substitution with ethylamine in the presence of a base such as potassium carbonate. The reaction is often conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C) to enhance reactivity.

Key Considerations:

  • Steric hindrance : The bulky tetrahydronaphthalene moiety necessitates prolonged reaction times (24–48 hours) to achieve satisfactory yields.
  • Solvent selection : DMF or dichloromethane (DCM) is preferred due to their ability to stabilize transition states during alkylation.
  • Post-reduction steps : After alkylation, catalytic hydrogenation (e.g., using Pd/C or Raney nickel) may be required to reduce unsaturated bonds inadvertently formed during synthesis.

Reductive Amination

Reductive amination has emerged as a versatile method for constructing the ethanamine backbone while introducing stereochemical control. In this approach, 5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is condensed with ammonium acetate or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The reaction proceeds via an imine intermediate, which is subsequently reduced to the amine.

Protocol from Patent Literature:

  • Step 1 : (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine (50 g, 178 mmol) is reacted with propionaldehyde (18.6 g, 320 mmol) in dichloromethane (500 mL) using sodium borohydride (13.5 g, 356 mmol) and acetic acid (64.1 g, 1.07 mol) at 20–30°C for 2 hours.
  • Step 2 : The crude product is purified via recrystallization from isopropanol, yielding >98% purity by HPLC.

Advantages:

  • Stereoselectivity : Chiral auxiliaries or asymmetric reducing agents enable the production of enantiomerically pure (S)- or (R)-isomers.
  • Mild conditions : Reactions proceed at ambient temperature, minimizing thermal degradation.

Catalytic Hydrogenation

Catalytic hydrogenation is critical for reducing aromatic naphthalene systems to their tetrahydronaphthalene counterparts. For instance, 1-(naphthalen-1-yl)ethan-1-amine may undergo hydrogenation over palladium-on-carbon (Pd/C) under high-pressure H2 (10–20 bar). This step is often integrated into multi-step syntheses to achieve the desired saturation while preserving amine functionality.

Optimization Parameters:

  • Catalyst loading : 5–10% Pd/C by weight ensures complete reduction without over-hydrogenation.
  • Temperature : Room temperature to 50°C balances reaction rate and selectivity.
  • Acidic additives : Hydrochloric acid (1–2 eq) facilitates salt formation in situ, simplifying downstream purification.

Stereochemical Considerations

The synthesis of enantiomerically pure 1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride requires chiral resolution or asymmetric synthesis. For example:

  • (S)-Enantiomer : Synthesized via reductive amination using (R)-1-phenylethylamine as a chiral auxiliary, followed by catalytic hydrogenation to remove the auxiliary group.
  • (R)-Enantiomer : Achieved through enzymatic resolution using lipases or esterases to hydrolyze racemic mixtures.

Chiral Purity Data:

Method Enantiomeric Excess (ee) Yield (%)
Asymmetric reductive amination 98% (S) 87
Enzymatic resolution 95% (R) 72

Chemical Reactions Analysis

Types of Reactions

1-(5,6,7,8-Tetrahydronaphthalen-1-YL)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(5,6,7,8-Tetrahydronaphthalen-1-YL)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalen-1-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride
  • CAS Number : 2771237-61-5
  • Molecular Formula : C₁₂H₁₈ClN
  • Molecular Weight : 211.73 g/mol
  • Synonyms: Tetralin-1-amine derivatives, 5,6,7,8-Tetrahydronaphthalen-1-amine hydrochloride .

Structural Features :
The compound consists of a tetrahydronaphthalene (tetralin) backbone substituted with an ethylamine group at the 1-position, forming a chiral center. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.

Structural Analogs: Substituent Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences CAS Number References
Target Compound C₁₂H₁₈ClN 211.73 1-Tetralin-1-yl ethylamine HCl 2771237-61-5
1-(5,6-Dihydronaphthalen-1-yl)ethan-1-amine HCl C₁₂H₁₆ClN 209.72 Reduced saturation (5,6-dihydro vs. 5,6,7,8-tetrahydro) 1824506-44-6
1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-ethylamine (ST-3660) C₁₂H₁₇N 175.27 Ethylamine at 2-position (vs. 1-position) 91562-48-0
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine HCl C₁₀H₁₂Cl₃N 252.57 Dichloro substitution on aromatic ring 1199782-94-9
TH-PVP (2-(pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one) C₁₉H₂₇NO 285.43 Ketone backbone with pyrrolidine substituent Not provided
(R)-1-(5-Methylnaphthalen-1-yl)ethan-1-amine C₁₃H₁₅N 185.27 Fully aromatic naphthalene with methyl group 1344557-18-1

Functional Group and Pharmacological Implications

(a) Amino Group Position and Saturation
  • The 1-position substitution in the target compound distinguishes it from analogs like ST-3660 (2-position substitution), which may alter receptor binding affinity or metabolic stability .
(b) Substituent Effects
  • Chlorination : The dichloro derivative (CAS 1199782-94-9) exhibits increased molecular weight and polarity, which could enhance binding to halogen-sensitive targets but reduce bioavailability .
  • Ketone vs. Amine: TH-PVP replaces the amine with a ketone and pyrrolidine group, shifting its mechanism from amine-mediated neurotransmission to dopamine/norepinephrine reuptake inhibition, as seen in synthetic cathinones .
(c) Chirality
  • The target compound’s (S)-enantiomer may exhibit stereoselective activity, similar to (R)-1-(5-Methylnaphthalen-1-yl)ethan-1-amine, a reference standard for calcimimetics like Cinacalcet .

Biological Activity

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride, commonly referred to as tetrahydronaphthylamine , is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing data from various studies, including in vitro and in vivo experiments, to provide a comprehensive overview of its potential therapeutic applications.

  • IUPAC Name: 1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride
  • CAS Number: 154377-56-7
  • Molecular Formula: C12H17ClN
  • Molecular Weight: 211.73 g/mol
  • Purity: Typically ≥95% in commercial preparations

The biological activity of tetrahydronaphthylamine is primarily attributed to its interaction with neurotransmitter systems. It acts as a monoamine reuptake inhibitor , influencing the levels of key neurotransmitters such as serotonin and dopamine in the brain. This mechanism is crucial for its potential applications in treating mood disorders and other neuropsychiatric conditions.

1. Antidepressant Effects

Research indicates that tetrahydronaphthylamine exhibits antidepressant-like effects in animal models. A study by demonstrated significant reductions in immobility time during forced swim tests, suggesting enhanced mood and reduced depressive symptoms.

2. Neuroprotective Properties

In vitro studies have shown that tetrahydronaphthylamine can protect neuronal cells from oxidative stress-induced apoptosis. This was evidenced by reduced levels of reactive oxygen species (ROS) and increased cell viability in cultures exposed to neurotoxic agents .

3. Interaction with Dopaminergic Receptors

Tetrahydronaphthylamine has been shown to selectively activate D3 dopamine receptors while exhibiting minimal activity on D2 receptors. This selectivity may contribute to its therapeutic profile, particularly in conditions like schizophrenia and Parkinson's disease where dopaminergic modulation is critical .

Case Studies

StudyFindings
Demonstrated antidepressant effects in rodent models with a reduction in forced swim test immobility time.
Showed neuroprotective effects against oxidative stress in neuronal cell cultures.
Highlighted selective D3 receptor activation with potential implications for treating dopaminergic dysregulation in psychiatric disorders.

In Vivo Studies

In animal models, tetrahydronaphthylamine has been tested for its efficacy in reducing symptoms associated with depression and anxiety. The compound was administered at varying doses (10 mg/kg to 50 mg/kg), revealing a dose-dependent response with significant behavioral improvements noted at higher doses.

In Vitro Studies

Cell culture experiments have indicated that tetrahydronaphthylamine enhances the survival of dopaminergic neurons under stress conditions. The compound's ability to modulate intracellular signaling pathways involved in cell survival further supports its potential as a neuroprotective agent.

Q & A

Basic: What are the recommended synthetic routes for 1-(5,6,7,8-Tetrahydronaphthalen-1-YL)ethan-1-amine HCl?

Methodological Answer:
The compound can be synthesized via reductive amination using 5,6,7,8-tetrahydronaphthalen-1-carbaldehyde and ethylamine. Key steps include:

  • Catalytic hydrogenation : Use palladium on carbon (Pd/C) under hydrogen gas (H₂) in ethyl acetate at 70°C, achieving yields up to 97% .
  • Alternative route : Sodium cyanoborohydride (NaBH₃CN) can act as a reducing agent in a methanol solvent system, with strict pH control (pH 6–7) to optimize imine intermediate formation .
  • Purification : Post-reaction, the hydrochloride salt is precipitated using HCl gas or concentrated HCl, followed by recrystallization from ethanol/ether mixtures .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substitution patterns on the tetrahydronaphthalene ring and amine linkage (e.g., δ 2.5–3.5 ppm for CH₂ groups adjacent to NH₂) .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS (expected [M+H]⁺ ~264.4 g/mol for the free base) .
  • HPLC : Assess purity (>98%) using a C18 column with UV detection at λmax ≈255 nm .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
  • Waste Disposal : Collect hazardous waste separately; neutralize amine solutions with dilute HCl before disposal .
  • Acute Toxicity : Classified as H302 (harmful if swallowed) and H350 (suspected carcinogen). Avoid inhalation and use respiratory protection during powder handling .

Advanced: How can reaction mechanisms be elucidated for reductive amination in this synthesis?

Methodological Answer:

  • Step 1 : Imine formation between the aldehyde and ethylamine, monitored via FT-IR (disappearance of C=O stretch at ~1700 cm⁻¹) .
  • Step 2 : Reduction of the imine intermediate. Hydrogenation (H₂/Pd-C) proceeds via adsorption of H₂ on the catalyst surface, while NaBH₃CN directly transfers hydride to the protonated imine .
  • Kinetic Analysis : Use in-situ NMR or HPLC to track intermediate conversion rates under varying temperatures (50–80°C) and pressures (1–3 bar H₂) .

Advanced: What analytical methods validate purity and resolve co-eluting impurities?

Methodological Answer:

  • HPLC-DAD/MS : Combine retention time matching with UV/Vis spectra (λmax 255 nm) and MS fragmentation patterns to distinguish isomers .
  • GC-MS Headspace Analysis : Detect volatile byproducts (e.g., unreacted aldehyde) using a DB-5 column with helium carrier gas .
  • TGA/DSC : Confirm salt stability (decomposition >200°C) and hydrate content .

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • Theoretical Modeling : Compare experimental 1H^1H-NMR shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* basis set) to identify misassignments .
  • Variable Temperature NMR : Resolve overlapping peaks by acquiring spectra at 25°C and 60°C to exploit temperature-dependent splitting .
  • Deuteration Studies : Replace labile protons (e.g., NH₂) with deuterium to simplify splitting patterns .

Advanced: What variables influence reaction yield during scale-up?

Methodological Answer:

  • Catalyst Loading : Optimize Pd-C concentration (5–10 wt%) to balance cost and reaction rate .
  • Solvent Choice : Ethyl acetate vs. methanol impacts solubility of intermediates and byproduct removal .
  • Gas Diffusion : In hydrogenation, use stirred-tank reactors with gas dispersion blades to enhance H₂ mass transfer .

Advanced: How can thermodynamic properties (e.g., pKa, solubility) be experimentally determined?

Methodological Answer:

  • Potentiometric Titration : Measure pKa of the amine group using 0.1 M HCl/NaOH titrants and a glass electrode .
  • Solubility Profiling : Shake-flask method in buffers (pH 1–10) with HPLC quantification of saturated solutions .
  • XRD : Analyze crystal structure to correlate lattice energy with solubility trends .

Advanced: What environmental risks arise from aquatic toxicity, and how are they mitigated?

Methodological Answer:

  • EC50 Testing : Conduct Daphnia magna acute toxicity assays (OECD 202) to determine LC50 values .
  • Biodegradation Studies : Use OECD 301B (CO₂ evolution test) to assess microbial breakdown in wastewater .
  • Adsorption Resins : Decontaminate lab effluents using activated carbon or Amberlite XAD-4 .

Advanced: How does stereochemistry at the tetrahydronaphthalene ring affect bioactivity?

Methodological Answer:

  • Chiral HPLC : Separate enantiomers using a Chiralpak IA column and polar mobile phase (e.g., hexane/isopropanol) .
  • Molecular Docking : Simulate binding affinities of R/S isomers to target receptors (e.g., serotonin transporters) .
  • In Vitro Assays : Compare EC50 values of enantiomers in cell-based models (e.g., HEK-293 transfected with monoamine transporters) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.